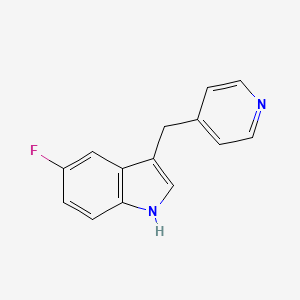
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole
Vue d'ensemble
Description
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Pyridinylmethylation: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridinylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroindole: A simpler derivative with only a fluorine atom at the 5-position.
3-(4-Pyridinylmethyl)indole: Lacks the fluorine atom but has the pyridinylmethyl group.
Indole-3-carbinol: A naturally occurring compound with different substituents.
Uniqueness
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole is unique due to the combination of the fluorine atom and pyridinylmethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
147595-44-6 |
|---|---|
Formule moléculaire |
C14H11FN2 |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H11FN2/c15-12-1-2-14-13(8-12)11(9-17-14)7-10-3-5-16-6-4-10/h1-6,8-9,17H,7H2 |
Clé InChI |
NRPFMXYBERWMAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=CN2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














